Sulfamethizole-13C6

Übersicht

Beschreibung

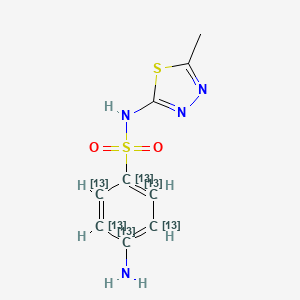

Sulfamethizole-13C6 is a labeled analog of sulfamethizole, a sulfonamide antibiotic. The compound is characterized by the incorporation of six carbon-13 isotopes into the phenyl ring of sulfamethizole. This isotopic labeling is particularly useful in various analytical and research applications, including pharmacokinetic studies and metabolic investigations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethizole-13C6 involves the introduction of carbon-13 isotopes into the phenyl ring of sulfamethizole. The general synthetic route includes:

Nitration and Reduction: The phenyl ring is nitrated to introduce nitro groups, which are subsequently reduced to amines.

Isotopic Labeling: The labeled carbon-13 atoms are introduced through specific chemical reactions that replace the hydrogen atoms in the phenyl ring with carbon-13.

Coupling Reactions: The labeled phenyl ring is then coupled with the sulfonamide moiety to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large-scale nitration and reduction reactions to produce the intermediate compounds.

Isotopic Labeling: Efficient incorporation of carbon-13 isotopes using specialized reactors and conditions.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions: Sulfamethizole-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Microbiological Studies

Stable Isotope Probing

Sulfamethizole-13C6 has been utilized in microbiological studies to trace the metabolism of antibiotics in microbial communities. A notable application involved protein stable isotope probing, which demonstrated the incorporation of carbon-13 from this compound into bacterial proteins. This method helps identify dominant sulfamethoxazole degraders in specific environments, such as pig farms, highlighting the role of these bacteria in antibiotic degradation and resistance mechanisms .

Transcriptomic Analysis

Research has shown that sulfamethizole can affect gene expression in microorganisms. For instance, studies on the green alga Raphidocelis subcapitata revealed that exposure to sulfamethoxazole altered the transcriptome significantly. The analysis indicated that sulfamethoxazole exposure led to differential expression of genes involved in DNA replication and repair pathways, suggesting potential genotoxic effects . This underscores the importance of using labeled compounds like this compound to study antibiotic impacts on microbial health.

Pharmacokinetics and Drug Interaction Studies

Pharmacokinetic Profiling

This compound is valuable for understanding the pharmacokinetics of sulfonamide antibiotics. By incorporating stable isotopes into drug formulations, researchers can trace absorption, distribution, metabolism, and excretion (ADME) processes more accurately. For example, studies have evaluated the pharmacokinetic parameters of sulfamethoxazole in animal models, providing insights into dosage optimization and therapeutic efficacy .

Drug Combination Studies

The compound is also used in studies assessing drug interactions between sulfonamides and other antibiotics. Research has shown that combinations of trimethoprim and sulfamethoxazole exhibit synergistic effects against various bacterial strains, enhancing treatment outcomes for infections . Using isotopically labeled compounds allows for precise measurement of drug concentrations and their effects on microbial populations.

Environmental Impact Assessments

Antibiotic Residue Studies

This compound plays a crucial role in environmental monitoring by tracing antibiotic residues in ecosystems. Studies have demonstrated that residual antibiotics can significantly alter microbial community structures in aquatic environments. By employing stable isotope labeling, researchers can track the fate of sulfamethizole in soil and water systems, assessing its impact on microbial diversity and resistance gene propagation .

Biodegradation Pathway Elucidation

Research utilizing this compound has elucidated biodegradation pathways of sulfonamide antibiotics in contaminated environments. By identifying metabolites formed during degradation processes, scientists can better understand how these compounds are broken down by microbial communities, informing remediation strategies for polluted sites .

Case Studies

Wirkmechanismus

Sulfamethizole-13C6, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.

Molecular Targets and Pathways:

Target: Dihydropteroate synthetase.

Pathway: Inhibition of folic acid synthesis pathway in bacteria.

Vergleich Mit ähnlichen Verbindungen

Sulfamethizole-13C6 can be compared with other sulfonamide antibiotics such as:

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound.

Biologische Aktivität

Sulfamethizole-13C6 is a stable isotope-labeled derivative of sulfamethizole, a sulfonamide antibiotic. This compound is primarily used in pharmacokinetic studies to trace the metabolic pathways and biological activity of sulfamethizole in various biological systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy, safety, and environmental impact.

Sulfamethizole functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which plays a critical role in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfamethizole inhibits the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin diphosphate into dihydropteroate, a precursor in the synthesis of folic acid. This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death .

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed across tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids.

- Protein Binding : Approximately 98-99%, indicating a high degree of binding to plasma proteins.

- Metabolism : Primarily hepatic metabolism.

- Half-life : Ranges from 3 to 8 hours .

Biological Activity and Ecotoxicology

Research indicates that sulfamethizole exhibits significant biological activity beyond its antibacterial effects. It has been studied for its ecotoxicological impacts on aquatic organisms, revealing potential risks associated with environmental exposure.

Case Studies

-

Aquatic Toxicity :

- A study assessed the effects of sulfamethizole on Daphnia magna and Danio rerio. Results showed alterations in behavior and physiological parameters such as catalase (CAT) and glutathione S-transferases (GSTs) activities, indicating oxidative stress responses .

- Concentration-dependent mortality was observed in Daphnia magna, with higher concentrations leading to increased lipid peroxidation and neurotoxicity as measured by acetylcholinesterase (AChE) activity .

- Bioconcentration Studies :

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Rapid |

| Protein Binding | 98-99% |

| Metabolism | Hepatic |

| Half-life | 3-8 hours |

Table 2: Ecotoxicological Effects on Aquatic Organisms

| Organism | Endpoint | Concentration Range (mg/L) | Observed Effect |

|---|---|---|---|

| Daphnia magna | Mortality | 136.9 - 200 | Increased mortality |

| Danio rerio | AChE Activity | Various | Neurotoxicity observed |

| Lemna minor | Chlorophyll content | Various | Reduced chlorophyll levels |

Eigenschaften

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334378-92-5 | |

| Record name | 1334378-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.